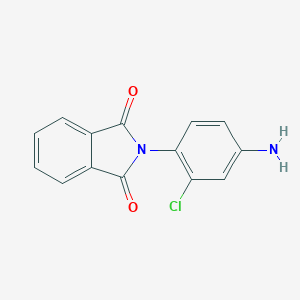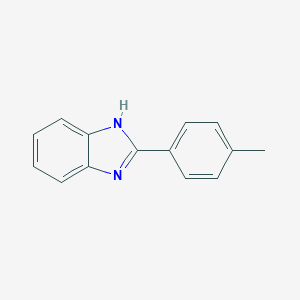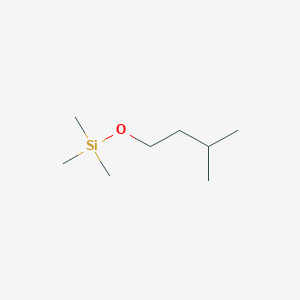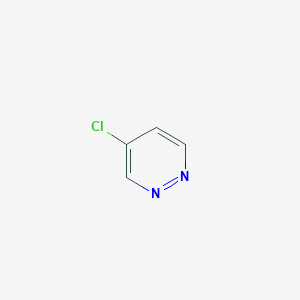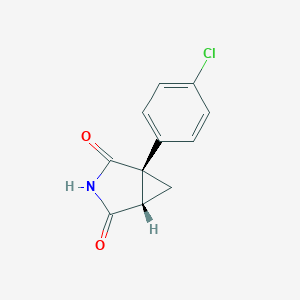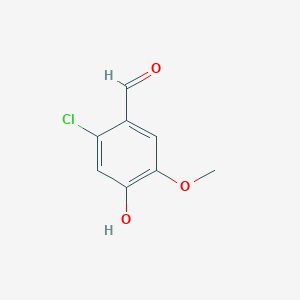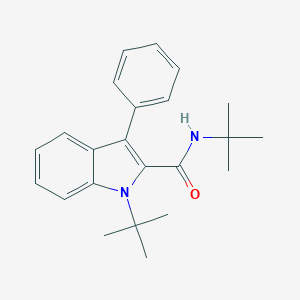
N,1-ditert-butyl-3-phenylindole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-ditert-butyl-3-phenylindole-2-carboxamide, also known as DTBPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTBPI is a derivative of indole, a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
N,1-ditert-butyl-3-phenylindole-2-carboxamide exerts its biological effects by binding to specific targets in the cell, such as ion channels or enzymes. The binding of N,1-ditert-butyl-3-phenylindole-2-carboxamide to these targets can alter their activity, leading to changes in cellular signaling pathways and ultimately, changes in cell behavior. The precise mechanism of action of N,1-ditert-butyl-3-phenylindole-2-carboxamide varies depending on the specific target it binds to.
Effets Biochimiques Et Physiologiques
N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific target it binds to. In cancer cells, N,1-ditert-butyl-3-phenylindole-2-carboxamide induces apoptosis by activating the caspase cascade, which leads to the cleavage of key cellular proteins and ultimately, cell death. In neurons, N,1-ditert-butyl-3-phenylindole-2-carboxamide modulates the activity of ion channels, which can affect the transmission of signals in the nervous system. In addition, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-ditert-butyl-3-phenylindole-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, N,1-ditert-butyl-3-phenylindole-2-carboxamide also has some limitations, such as its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on N,1-ditert-butyl-3-phenylindole-2-carboxamide, including the development of novel derivatives with improved potency and selectivity, the identification of new targets for N,1-ditert-butyl-3-phenylindole-2-carboxamide, and the exploration of its potential applications in other fields, such as agriculture and materials science. In addition, further studies are needed to elucidate the precise mechanism of action of N,1-ditert-butyl-3-phenylindole-2-carboxamide and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
N,1-ditert-butyl-3-phenylindole-2-carboxamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with tert-butyl isocyanide in the presence of a palladium catalyst, or the reaction of 2-aminobenzamide with tert-butyl isocyanate in the presence of a base. The reaction yields N,1-ditert-butyl-3-phenylindole-2-carboxamide as a white solid with a melting point of 220-222°C.
Applications De Recherche Scientifique
N,1-ditert-butyl-3-phenylindole-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been found to modulate the activity of ion channels, which are important for the transmission of signals in the nervous system. In drug discovery, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been used as a scaffold for the design of novel compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
17537-55-2 |
|---|---|
Nom du produit |
N,1-ditert-butyl-3-phenylindole-2-carboxamide |
Formule moléculaire |
C23H28N2O |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
N,1-ditert-butyl-3-phenylindole-2-carboxamide |
InChI |
InChI=1S/C23H28N2O/c1-22(2,3)24-21(26)20-19(16-12-8-7-9-13-16)17-14-10-11-15-18(17)25(20)23(4,5)6/h7-15H,1-6H3,(H,24,26) |
Clé InChI |
IOYDQASCKXVGTL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2N1C(C)(C)C)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2N1C(C)(C)C)C3=CC=CC=C3 |
Synonymes |
N,1-Di-tert-butyl-3-phenyl-1H-indole-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



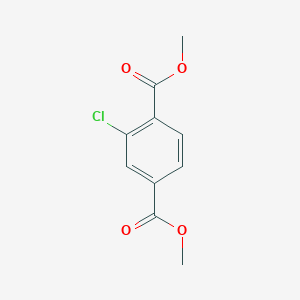
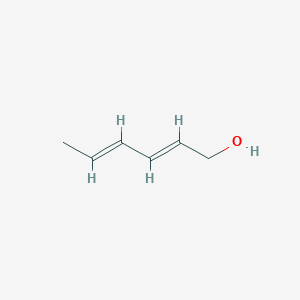
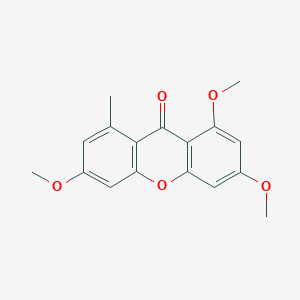
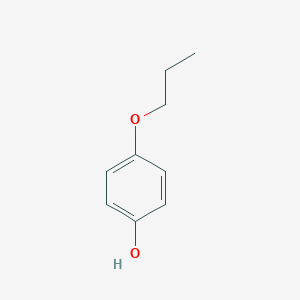
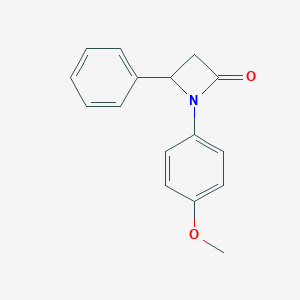
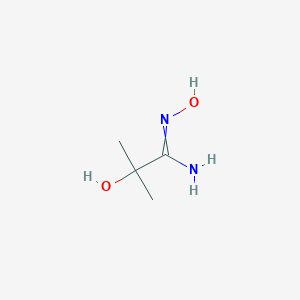
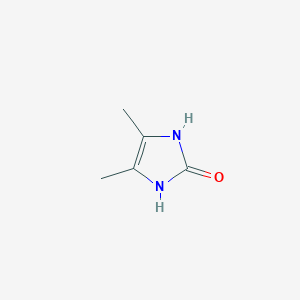
![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)
